molecular formula C16H12Br2N6O2 B11111186 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11111186
M. Wt: 480.1 g/mol
InChI Key: QQKCSFPSOXZPPP-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a dibromo-hydroxyphenyl group and a phenyl-tetrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 5-phenyl-2H-1,2,3,4-tetrazole with acetic anhydride to form the corresponding acetohydrazide.

    Condensation Reaction: The acetohydrazide is then reacted with 3,5-dibromo-2-hydroxybenzaldehyde under acidic conditions to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a dibromo-hydroxybenzaldehyde derivative, while reduction could produce a dibromo-aminophenyl derivative.

Scientific Research Applications

N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism by which N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE: Similar structure but lacks the dibromo groups.

    N’~1~-[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE: Similar structure with chlorine atoms instead of bromine.

Uniqueness

The presence of dibromo groups in N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C16H12Br2N6O2

Molecular Weight

480.1 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H12Br2N6O2/c17-12-6-11(15(26)13(18)7-12)8-19-20-14(25)9-24-22-16(21-23-24)10-4-2-1-3-5-10/h1-8,26H,9H2,(H,20,25)/b19-8+

InChI Key

QQKCSFPSOXZPPP-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.